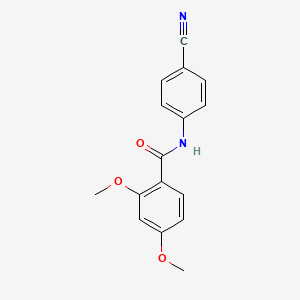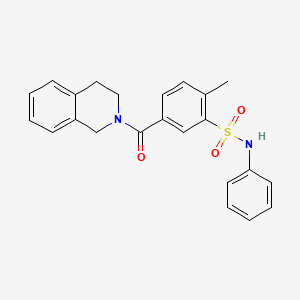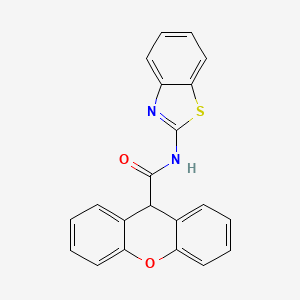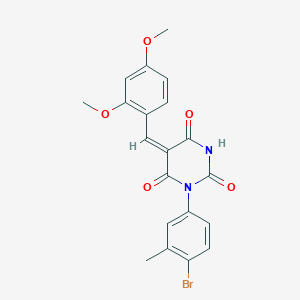![molecular formula C16H28N2 B4964535 1-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-4-methyl-1,4-diazepane](/img/structure/B4964535.png)
1-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-4-methyl-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-4-methyl-1,4-diazepane, also known as DMCM, is a chemical compound that belongs to the class of diazepanes. It is a colorless liquid that is soluble in water and has a strong odor. DMCM has been extensively studied for its potential use as an anxiolytic and anticonvulsant agent.
Mechanism of Action
1-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-4-methyl-1,4-diazepane acts as a positive allosteric modulator of the GABAA receptor. It binds to a specific site on the receptor, which enhances the activity of the receptor in the presence of GABA. This leads to an increase in the inhibitory neurotransmission in the brain, which results in a reduction in anxiety and seizures. 1-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-4-methyl-1,4-diazepane has been shown to have a higher affinity for the GABAA receptor than other anxiolytic and anticonvulsant drugs, which makes it a promising candidate for further research.
Biochemical and Physiological Effects:
1-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-4-methyl-1,4-diazepane has been shown to have a number of biochemical and physiological effects. It has been shown to increase the activity of the GABAA receptor, which leads to an increase in the inhibitory neurotransmission in the brain. This results in a reduction in anxiety and seizures. 1-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-4-methyl-1,4-diazepane has also been shown to have a sedative effect, which makes it useful for the treatment of insomnia. However, 1-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-4-methyl-1,4-diazepane has been shown to have some side effects, including dizziness, drowsiness, and impaired coordination.
Advantages and Limitations for Lab Experiments
1-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-4-methyl-1,4-diazepane has a number of advantages and limitations for lab experiments. One advantage is that it has a high affinity for the GABAA receptor, which makes it a useful tool for studying the receptor. Another advantage is that it has been extensively studied, which means that there is a large body of literature on its properties and effects. However, 1-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-4-methyl-1,4-diazepane has limitations as well. It is a complex molecule that requires expertise in organic chemistry to synthesize. Additionally, it has some side effects, which can complicate experiments.
Future Directions
There are a number of future directions for research on 1-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-4-methyl-1,4-diazepane. One direction is to investigate its potential use as an anxiolytic and anticonvulsant agent. 1-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-4-methyl-1,4-diazepane has shown promise in preclinical studies, and further research is needed to determine its efficacy and safety in humans. Another direction is to investigate its potential use as a sedative. 1-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-4-methyl-1,4-diazepane has been shown to have a sedative effect, and further research is needed to determine its potential as a treatment for insomnia. Finally, future research could investigate the structure-activity relationship of 1-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-4-methyl-1,4-diazepane and related compounds to identify more potent and selective modulators of the GABAA receptor.
Synthesis Methods
1-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-4-methyl-1,4-diazepane can be synthesized through a multistep process starting from the reaction of 2,5-dimethyl-2,5-hexanediol with phosgene to form a cyclic carbonate intermediate. This intermediate can then be reacted with 1,5-diaminopentane to form 1-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-4-methyl-1,4-diazepane. The synthesis of 1-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-4-methyl-1,4-diazepane is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
1-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-4-methyl-1,4-diazepane has been extensively studied for its potential use as an anxiolytic and anticonvulsant agent. It has been shown to have a high affinity for the GABAA receptor, which is the primary target of most anxiolytic and anticonvulsant drugs. 1-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-4-methyl-1,4-diazepane is a potent positive allosteric modulator of the GABAA receptor, which means that it enhances the activity of the receptor in the presence of GABA. This leads to an increase in the inhibitory neurotransmission in the brain, which results in a reduction in anxiety and seizures.
properties
IUPAC Name |
1-[(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]-4-methyl-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2/c1-16(2)14-6-5-13(15(16)11-14)12-18-8-4-7-17(3)9-10-18/h5,14-15H,4,6-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBENGLXYHDKPHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC=C(C1C2)CN3CCCN(CC3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]-4-methyl-1,4-diazepane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-{[({2,2,2-trichloro-1-[(2-chlorobenzoyl)amino]ethyl}amino)carbonothioyl]amino}benzoate](/img/structure/B4964454.png)


![3-chloro-N-[3-(4-fluorophenoxy)-5-nitrophenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4964478.png)
![N-({[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B4964481.png)

![N-(3-isoxazolylmethyl)-N-methyl-5-[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B4964504.png)
![4-(benzyloxy)-1-{[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B4964507.png)

![1-{[2-methoxy-5-(4-nitrobenzoyl)phenyl]sulfonyl}-4-piperidinecarboxylic acid](/img/structure/B4964522.png)
![1-(1-benzyl-4-piperidinyl)-4-[(4-methoxyphenoxy)acetyl]piperazine oxalate](/img/structure/B4964527.png)
![2,3,3-trichloro-2-propen-1-yl 3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B4964543.png)
![tetramethyl 5',5',9'-trimethyl-6'-(4-methylbenzoyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B4964551.png)
![N-({[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-chloro-4-methoxybenzamide](/img/structure/B4964558.png)